molecular formula C12H16O3 B2737747 Ethyl 4-methoxy-3,5-dimethylbenzoate CAS No. 105401-94-3

Ethyl 4-methoxy-3,5-dimethylbenzoate

Cat. No. B2737747
CAS RN: 105401-94-3
M. Wt: 208.257
InChI Key: VTPOFWHQBYJVTQ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3,5-dimethylbenzoate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 4-methoxy-3,5-dimethylbenzoate is 1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-3,5-dimethylbenzoate is a liquid at room temperature .

Scientific Research Applications

Synthetic Applications and Molecular Studies

  • Experimental and Theoretical Study on Methoxy Substituted Compounds : A combined experimental and theoretical study reported on the structures of methoxy substituted compounds, emphasizing the stability of molecules arising from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. This research provides insight into the molecular stability and structural properties of similar compounds (Mirković et al., 2014).

  • Complex Formation and Dimer-Monomer Equilibria : Research on Cu(I) complexes with N,N',S,S' scorpionate ligands, including compounds related to Ethyl 4-methoxy-3,5-dimethylbenzoate, revealed evidence for dimer-monomer equilibria, offering valuable insights into the coordination chemistry and molecular interactions of these compounds (Gennari et al., 2008).

  • Antifungal Activity of Phenolic Derivatives : A study on the antifungal activity of phenolic derivatives, including Ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate, demonstrated significant activity against various fungal pathogens. This suggests potential applications in developing antifungal agents (Ding et al., 2020).

  • Corrosion Inhibition : Research into Schiff base compounds, derived from similar molecular structures, showed effectiveness in inhibiting the corrosion of steel in acidic environments. This points to applications in corrosion protection and material preservation (Emregül & Hayvalı, 2006).

  • Catalytic Applications : A study on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes highlighted the efficiency of using related compounds in facilitating organic reactions, underscoring the utility in synthetic organic chemistry (Jiménez-Rodríguez et al., 2005).

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4-methoxy-3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPOFWHQBYJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347928
Record name Ethyl 4-methoxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3,5-dimethylbenzoate

CAS RN

105401-94-3
Record name Ethyl 4-methoxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2,6-dimethylanisole (PREPARATION 1, 12.98 g) in tetrahydrofuran (40 ml) is added drop by drop to a mixture of magnesium turnings (1.87 g) in tetrahydrofuran (5 ml). The Grignard reaction is initiated with iodine crystals. After the addition is complete, the mixture is refluxed for 2 hours. The Grignard reagent is cooled to about 10° and then a solution of ethyl chloroformate (7.5 ml) in tetrahydrofuran (40 ml) is added in a 2 minute period. The mixture is stirred for 45 minutes at ice-water temperature and then at 20°-25° for 2 hours. The reaction is quenched with a saturated solution of ammonium chloride and diluted with ether. The phases are separated, the organic phase is washed with water and then with saline, dried over sodium sulfate, and concentrated under reduced pressure to give the title compound.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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